molecular formula C13H16NNaO4 B1310106 Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate CAS No. 26774-89-0

Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

Cat. No. B1310106
CAS RN: 26774-89-0
M. Wt: 273.26 g/mol
InChI Key: XWVDGMIXJIIFTO-UYZIEVLVSA-M
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Description

Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate is a useful research compound. Its molecular formula is C13H16NNaO4 and its molecular weight is 273.26 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

This compound and its derivatives have been instrumental in developing novel synthetic pathways for various cyclohexene and cyclohexadiene derivatives. For instance, Gültekin, Salamci, and Balcı (2003) demonstrated a novel synthesis approach for (1,4/2)-cyclohex-5-ene-triol starting from cyclohexa-1,4-diene, leading to the formation of (+/-)-proto-quercitol through photooxygenation and subsequent reductions (Gültekin, Salamci, & Balcı, 2003). Moreover, Lujan-Montelongo and Fleming (2014) detailed the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, showcasing a methodological advancement in the synthesis of cyclohexene derivatives (Lujan-Montelongo & Fleming, 2014).

Medicinal Chemistry Applications

The versatility of this compound extends into medicinal chemistry, where its derivatives are explored for their potential in drug development. Squarate-based carbocyclic nucleosides synthesized using related methodologies have undergone computational analyses and preliminary anticancer/antiviral evaluations, highlighting the compound's relevance in the development of novel therapeutic agents (Lu, Lu, & Honek, 2017).

Material Science

In material science, derivatives of Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate have been utilized to develop new materials with unique properties. For example, the synthesis and crystal structures of chiral [Rh(aminocarboxylato)(η4-cod)] complexes highlight the compound's utility in creating materials with potential applications in asymmetric synthesis and catalysis (Enamullah, Sharmin, Hasegawa, Hoshi, Chamayou, & Janiak, 2006).

properties

IUPAC Name

sodium;(2R)-2-cyclohexa-1,4-dien-1-yl-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8+;/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVDGMIXJIIFTO-UYZIEVLVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CCC=CC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium (R,E)-2-(cyclohexa-1,4-dien-1-yl)-2-((4-methoxy-4-oxobut-2-en-2-yl)amino)acetate

CAS RN

26774-89-0
Record name Sodium (R)-α-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]cyclohexa-1,4-diene-1-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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